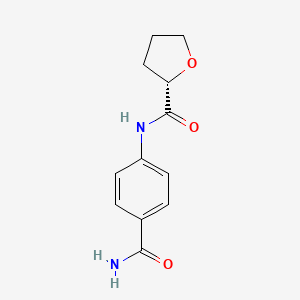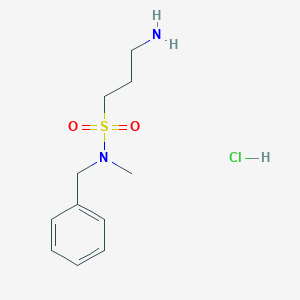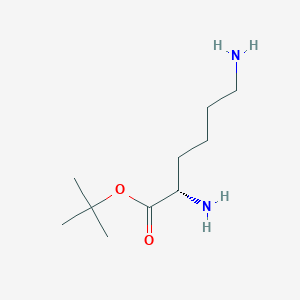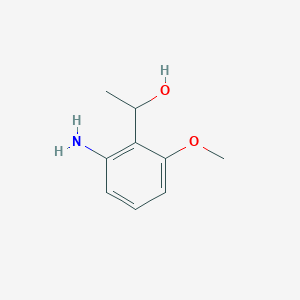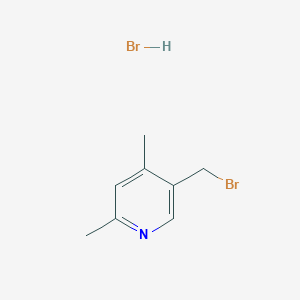
5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide: is a chemical compound with the following structure:
C9H12BrN2O
It plays a crucial role as an intermediate in the synthesis of rupatadine, a pharmaceutical compound used to treat seasonal and allergic rhinitis. Additionally, derivatives of this compound have shown increased activity against cancer and other diseases related to cMet kinases .
Méthodes De Préparation
Synthetic Route:: The synthesis of 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide involves the following steps:
Esterification: Methyl 5-methylnicotinate (starting material) reacts with methanol in the presence of thionyl chloride to yield 5-methylpyridin-3-yl)methanol.
Reduction: Sodium borohydride reduces the intermediate compound to form this compound.
This method offers an overall yield of approximately 65.9% and is environmentally friendly .
Industrial Production:: The reported method is suitable for large-scale industrial production due to its mild conditions and safety profile.
Analyse Des Réactions Chimiques
Reactions::
Bromination: The key step involves bromination of 3,5-dimethylpyridine to form the desired compound.
Reduction: Sodium borohydride reduces the ester intermediate to the final product.
Bromination: N-bromosuccinimide (NBS) or azobisisobutyronitrile (AIBN) in CCl4.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products:: The major product is 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As an intermediate in drug synthesis.
Biology: Derivatives may exhibit kinase-related activity.
Medicine: Rupatadine, derived from this compound, is used in allergy treatment.
Industry: Large-scale production for pharmaceutical purposes.
Mécanisme D'action
The exact mechanism by which 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Propriétés
Formule moléculaire |
C8H11Br2N |
|---|---|
Poids moléculaire |
280.99 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,4-dimethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H |
Clé InChI |
CJUSOXSZMCWXNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CBr)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
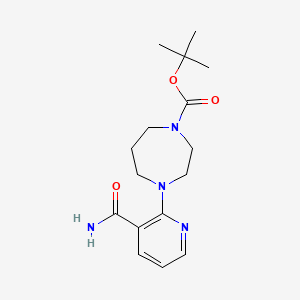
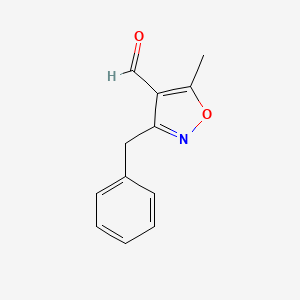


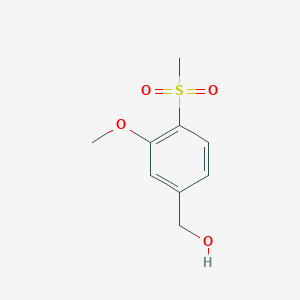
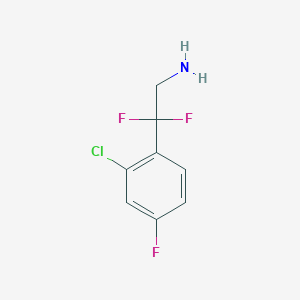
![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

